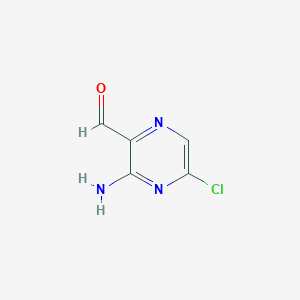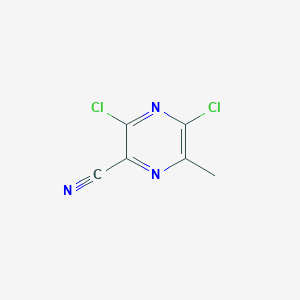![molecular formula C13H21NO3 B3164478 Propyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-73-1](/img/structure/B3164478.png)
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine
Vue d'ensemble
Description
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is a chemical compound that belongs to the class of phenethylamines . It is also known as 2,4,5-trimethoxyphenethylamine and 2,4,5-TMPEA .
Molecular Structure Analysis
The molecular structure of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is characterized by the presence of a phenethylamine core, which is a six-membered benzene ring bearing an ethylamine substituent . The benzene ring is further substituted at positions 2, 4, and 5 by methoxy groups .Applications De Recherche Scientifique
Biogenic Amines in Fish and Foods
Biogenic amines are non-volatile compounds formed by the decarboxylation of amino acids, significant in assessing fish safety and quality. They play crucial roles in intoxication, spoilage, and nitrosamine formation, with histamine, cadaverine, and putrescine being particularly relevant. Despite histamine's link to food poisoning, its presence alone may not suffice for toxicity. In contrast, cadaverine and putrescine can enhance histamine's toxic effects. These amines also contribute to spoilage indicators and are involved in nitrosamine formation, posing health risks. Understanding their relationships and effects is essential for ensuring food safety (Bulushi et al., 2009).
Nitrogen-Containing Compounds in Foods
Total volatile basic nitrogen (TVB-N) and trimethylamine (TMA) serve as indicators of food freshness, particularly in meats. Their levels can impact human health, with potential links to diseases like atherosclerosis and diabetes. Understanding the biochemical pathways leading to their formation and mitigating their effects is critical. The dietary sources of these compounds suggest that managing intake and controlling internal production pathways could reduce health risks (Bekhit et al., 2021).
Aryloxyphenoxy-propionate Herbicides
Aryloxyphenoxy-propionate (AOPP) herbicides, utilized for controlling grasses, have raised environmental concerns due to their persistence and toxicity. Microbial degradation presents a viable pathway for mitigating their environmental impact. Understanding the microbial resources capable of degrading AOPPs and the mechanisms involved is crucial for environmental management and the development of bioremediation strategies (Zhou et al., 2018).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds resistant to conventional treatments. These methods can target amino and azo compounds, crucial for improving water treatment efficacy. Understanding the specific reactions, mechanisms, and optimal conditions for these processes can significantly enhance the degradation of recalcitrant compounds, contributing to environmental protection and public health (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and amine groups. These materials offer advantages in sorption capacity and selectivity, making them promising candidates for addressing carbon emission challenges. Their versatility extends to applications in catalysis, highlighting the importance of continued research and development in this area (Lin et al., 2016).
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-8,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHKDKDJEGCVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)


![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)


![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
amine](/img/structure/B3164506.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)